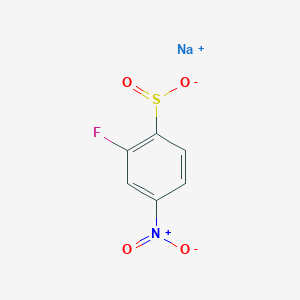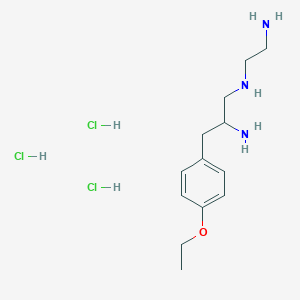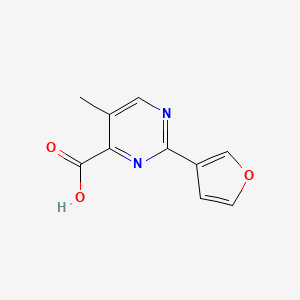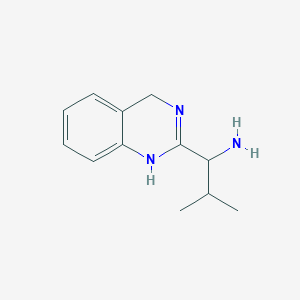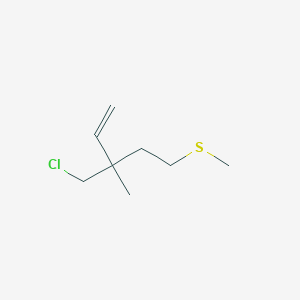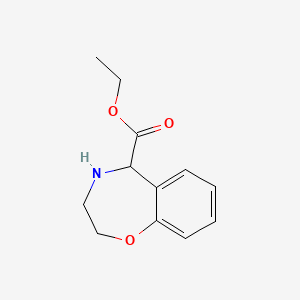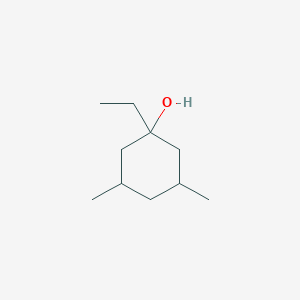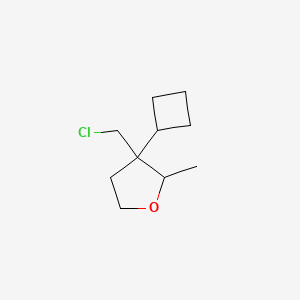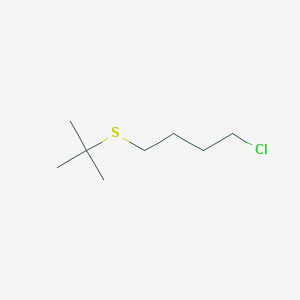![molecular formula C11H23N3O B15253525 1-[(Azepan-2-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B15253525.png)
1-[(Azepan-2-yl)methyl]-3-(propan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Azepan-2-yl)methyl]-3-(propan-2-yl)urea is a chemical compound with the molecular formula C11H23N3O and a molecular weight of 213.32 g/mol This compound is characterized by the presence of an azepane ring, a urea moiety, and an isopropyl group
Preparation Methods
The synthesis of 1-[(Azepan-2-yl)methyl]-3-(propan-2-yl)urea involves several steps. One common synthetic route includes the reaction of azepane with isocyanate derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Chemical Reactions Analysis
1-[(Azepan-2-yl)methyl]-3-(propan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction yield.
Scientific Research Applications
1-[(Azepan-2-yl)methyl]-3-(propan-2-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[(Azepan-2-yl)methyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain metabolic processes .
Comparison with Similar Compounds
1-[(Azepan-2-yl)methyl]-3-(propan-2-yl)urea can be compared with other similar compounds, such as:
1-(azepan-1-yl)-2-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propan-1-one: This compound shares a similar azepane ring structure but differs in its functional groups and overall molecular structure.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in various research applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H23N3O |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
1-(azepan-2-ylmethyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C11H23N3O/c1-9(2)14-11(15)13-8-10-6-4-3-5-7-12-10/h9-10,12H,3-8H2,1-2H3,(H2,13,14,15) |
InChI Key |
UNGNBHTYWXNOML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NCC1CCCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


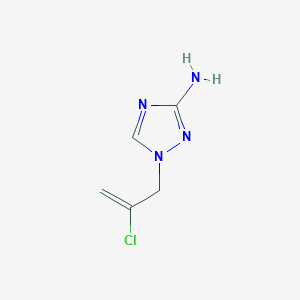
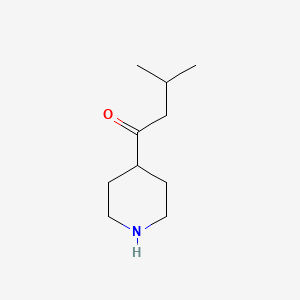
![3-Chloro-2,2-dimethyl-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B15253466.png)
![[4-(Diethylsulfamoyl)phenyl]thiourea](/img/structure/B15253473.png)
![3-[(Benzyloxy)methyl]-3-(chloromethyl)-2-methyloxolane](/img/structure/B15253474.png)
